Reversan

Vue d'ensemble

Description

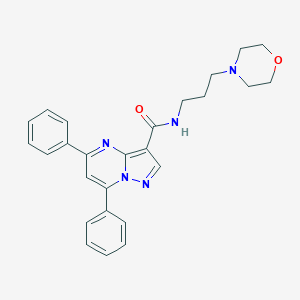

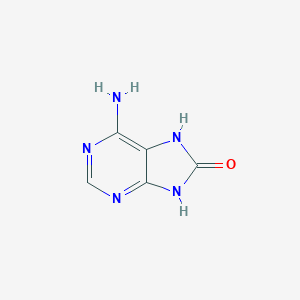

Reversan (CBLC4H10) is a selective and non-toxic inhibitor of multidrug resistance-associated protein 1 (MRP1) and P-glycoprotein (P-gp). It has the potential to treat neuroblastoma and other MRP1-overexpressing drug-refractory tumors .

Molecular Structure Analysis

Reversan has been structurally optimized for the identification of more potent compounds with superior pharmacological properties . The exact molecular structure of Reversan is not explicitly mentioned in the search results.Physical And Chemical Properties Analysis

Reversan has a molecular weight of 441.53 and a chemical formula of C26H27N5O2 . Its solubility in DMSO is 18 mg/mL, and it’s insoluble in water . More detailed physical and chemical properties are not provided in the search results .Applications De Recherche Scientifique

Field

This application falls under the field of Oncology .

Application

Reversan is a multidrug resistance-associated protein (MRP1) inhibitor . It’s used to overcome MRP1 activity, which is one of the leading causes of treatment failure in human malignancies . The overexpression of MRP1 in almost all tumor types (e.g., lung, melanoma, sarcoma, neuroblastoma, head, and breast) lowers the intracellular drug concentration .

Method

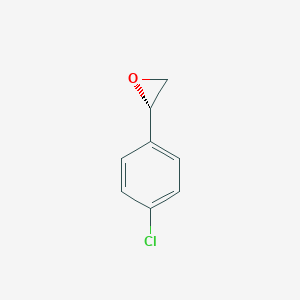

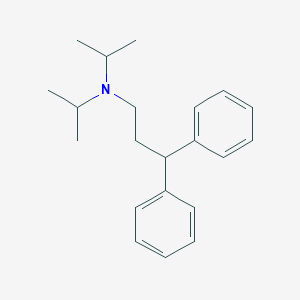

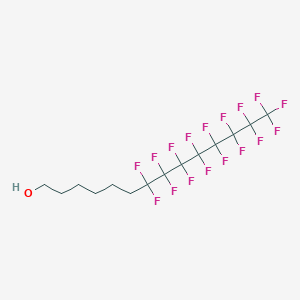

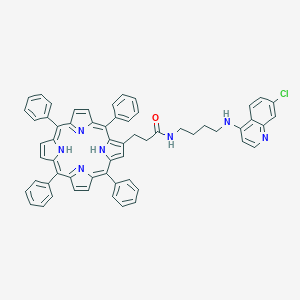

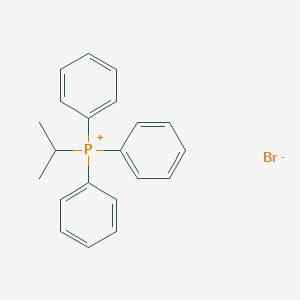

The synthesis of Reversan involves the silica gel-mediated synthesis of Reversan and a novel family of its structural analogues (amides) via the microwave-assisted amidation reaction of 3-carboethoxy-5,7-diphenylpyrazolo[1,5-a]pyrimidine (ester) with primary amines .

Results

Reversan is six to eight times more potent in inhibiting MRP1 than known drug carrier inhibitors (i.e., verapamil, difloxacin, probenecid, and PAK104P) .

Age Reversal

Field

This application falls under the field of Regenerative Medicine .

Application

Reversan has been used in a chemical method to reprogram cells to a more youthful state . This technique offers a potential alternative to gene therapy for reversing aging .

Method

The methodology builds on the finding that the expression of specific genes, known as Yamanaka factors, can transform adult cells into induced pluripotent stem cells (iPSCs) .

Results

The implications of this research are vast, with potential applications in regenerative medicine, treatment of age-related diseases, and whole-body rejuvenation .

Synthesis of Structural Analogues

Field

This application falls under the field of Chemical Synthesis .

Application

Reversan is used in the synthesis of its structural analogues via ester aminolysis . This provides access to pyrazolo[1,5-a]pyrimidines from chalcones .

Method

The synthesis involves the silica gel-mediated synthesis of Reversan and its structural analogues (amides) via the microwave-assisted amidation reaction of 3-carboethoxy-5,7-diphenylpyrazolo[1,5-a]pyrimidine (ester) with primary amines .

Results

The synthesis of Reversan and its structural analogues was achieved in high yields using heterogeneous catalyst and solvent-free, highly efficient, and scalable synthetic protocols .

Reverse Translation in Immunotherapy

Field

This application falls under the field of Immunotherapy .

Application

Reversan has been used in the application of reverse translation as a possible key to robustly connecting human immune data with animal testing .

Method

The methodology involves the use of non-animal (alternative) therapy/drug testing methods such as cell-based testing, patient-derived xenograft (PDX) models, organoid or organotypic explant cultures, organs-on-a-chip, and in silico modelling .

Results

The application of reverse translation could potentially increase the benefit-to-risk ratio of translating immunotherapies toward prospective clinical trials .

Drug Discovery

Field

This application falls under the field of Drug Discovery .

Application

Reversan is used in the synthesis of its structural analogues via ester aminolysis . This provides access to pyrazolo[1,5-a]pyrimidines from chalcones , which is valuable for scientists investigating drug discovery with biological, pharmacological, or medicinal applications .

Method

The synthesis involves the silica gel-mediated synthesis of Reversan and its structural analogues (amides) via the microwave-assisted amidation reaction of 3-carboethoxy-5,7-diphenylpyrazolo[1,5-a]pyrimidine (ester) with primary amines .

Results

Both esters and amides were obtained in high yields using heterogeneous catalyst and solvent-free, highly efficient, and scalable synthetic protocols .

Bedside-to-Bench Research

Field

This application falls under the field of Translational Medicine .

Application

Reversan has been used in the application of reverse translation, also known as bedside-to-bench research . This innovative approach is increasingly recognized as pivotal for scientific advancement and potentially reducing health care costs .

Method

The methodology involves the examination of patient samples, obtained during clinical trials, in laboratory settings to unravel the complex molecular .

Results

The application of reverse translation could potentially increase the benefit-to-risk ratio of translating immunotherapies toward prospective clinical trials .

Safety And Hazards

Propriétés

IUPAC Name |

N-(3-morpholin-4-ylpropyl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27N5O2/c32-26(27-12-7-13-30-14-16-33-17-15-30)22-19-28-31-24(21-10-5-2-6-11-21)18-23(29-25(22)31)20-8-3-1-4-9-20/h1-6,8-11,18-19H,7,12-17H2,(H,27,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTRXWCLQFAZHGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCCNC(=O)C2=C3N=C(C=C(N3N=C2)C4=CC=CC=C4)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80367845 | |

| Record name | Reversan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80367845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

441.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Reversan | |

CAS RN |

313397-13-6 | |

| Record name | Reversan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80367845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,6-Dihydro-4-hydroxy-6-methyl-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide](/img/structure/B135805.png)

![Olean-12-eno[2,3-c][1,2,5]oxadiazol-28-oic acid](/img/structure/B135812.png)

![1-Oxaspiro[4.5]decan-2-one, 4-(chloroacetyl)-(9CI)](/img/structure/B135817.png)

![(1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride](/img/structure/B135838.png)